molecular formula C10H13NO2 B1280625 Ethyl 3-(methylamino)benzoate CAS No. 192632-34-1

Ethyl 3-(methylamino)benzoate

Cat. No.: B1280625
CAS No.: 192632-34-1
M. Wt: 179.22 g/mol
InChI Key: TZBSDSALNYZBHA-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of benzoic acid, where the carboxyl group is replaced by an ethyl ester and the amino group is substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(methylamino)-, ethyl ester typically involves the esterification of 3-(methylamino)benzoic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:

3-(methylamino)benzoic acid+ethanolacid catalystbenzoic acid, 3-(methylamino)-, ethyl ester+water\text{3-(methylamino)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{benzoic acid, 3-(methylamino)-, ethyl ester} + \text{water} 3-(methylamino)benzoic acid+ethanolacid catalyst​benzoic acid, 3-(methylamino)-, ethyl ester+water

Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 3-(methylamino)-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(methylamino)benzoic acid and ethanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 3-(methylamino)benzoic acid and ethanol.

    Reduction: 3-(methylamino)benzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Ethyl 3-(methylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(methylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(methylamino)benzoic acid, which can then interact with its target. The methylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-amino-, ethyl ester: Similar structure but lacks the methyl group on the amino group.

    Benzoic acid, 3-(acetylamino)-, methyl ester: Contains an acetyl group instead of a methyl group on the amino group.

    Benzoic acid, ethyl ester: Lacks the amino group entirely.

Uniqueness

Ethyl 3-(methylamino)benzoate is unique due to the presence of both the ester and methylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSDSALNYZBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465729
Record name Benzoic acid, 3-(methylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192632-34-1
Record name Benzoic acid, 3-(methylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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